molecular formula C5H6ClN3 B1358718 2-Amino-5-chloro-6-methylpyrazine CAS No. 453548-87-3

2-Amino-5-chloro-6-methylpyrazine

Cat. No.: B1358718
CAS No.: 453548-87-3
M. Wt: 143.57 g/mol
InChI Key: OBKKXYGANVOGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-6-methylpyrazine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the sixth position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-6-methylpyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminomalonamide and methylglyoxal.

    Intermediate Formation: These react to form 2-methyl-5-hydroxy-4-pyrazinamide.

    Chlorination: The intermediate is then reacted with phosphorus oxychloride to produce 2-methyl-5-chloro-4-cyanopyrazine.

    Hydrogenation and Hydrolysis: This compound undergoes hydrogenation to form 2-methyl-4-cyanopyrazine, which is then hydrolyzed to yield 2-methyl-4-amide pyrazine.

    Final Step: The final step involves the Hofmann degradation of 2-methyl-4-amide pyrazine to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

2-Amino-5-chloro-6-methylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-methylpyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-chloro-6-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKXYGANVOGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626728
Record name 5-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453548-87-3
Record name 5-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,6-dichloro-5-methylpyrazine (5 g, 30.7 mmol) in ethanolic ammonia solution (50 ml) was heated for 8 hours in a high-pressure cell at 135° C. The solvent was then removed by evaporation and the residue dissolved in chloroform (40 ml). The organic solution was washed with water (2×25 ml) dried (MgSO4) and the volatiles removed by evaporation. The crude solid was semi-purified by column chromatography on silica gel eluting with dichloromethane/methanol (95:5) to the title compound (1.3 g, 31%) as a 10:17 mixture with its regioisomer. NMR: 2.06 (s, 3H), 2.18 (s, 3H), 6.2 (br s, 4H), 6.74 (s, 1H), 7.26 (s, 1H); m/z: 143 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.